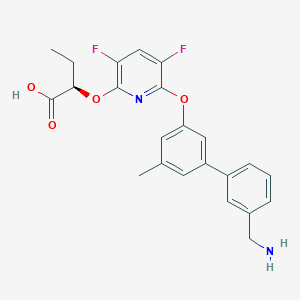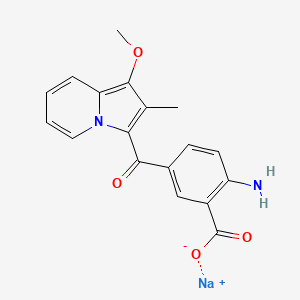
SSR128129E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSR128129E is a small-molecule allosteric inhibitor of fibroblast growth factor receptors (FGFRs). It is known for its ability to inhibit the fibroblast growth factor (FGF) signaling pathway, which plays a crucial role in cell growth, survival, differentiation, and angiogenesis . This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and metabolic studies .
Preparation Methods
The synthesis of SSR128129E involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is an orally available compound with a high purity level of 99.85% . Industrial production methods for this compound are also not publicly available, but it is typically produced in research laboratories for scientific studies .
Chemical Reactions Analysis
SSR128129E undergoes various chemical reactions, including inhibition of FGF-induced signaling. It does not compete with FGF for binding to FGFR but inhibits FGF-induced signaling linked to FGFR internalization in an allosteric manner . Common reagents and conditions used in these reactions include the use of FGFR ligands and specific inhibitors. The major products formed from these reactions are the inhibited FGFRs, which result in the suppression of downstream signaling pathways .
Scientific Research Applications
SSR128129E has a wide range of scientific research applications:
Cancer Research: This compound has been shown to inhibit the growth of various cancer cell lines, including glioblastoma, colon tumors, and breast cancer xenografts It reduces tumor invasiveness and metastasis, making it a promising candidate for cancer therapy.
Metabolic Studies: This compound inhibits fat accumulation by suppressing adipogenesis in mice.
Angiogenesis Research: By inhibiting FGFR signaling, this compound can be used to study the role of FGFs in angiogenesis and vascular diseases.
Mechanism of Action
SSR128129E exerts its effects by binding to the extracellular part of FGFRs, acting as an allosteric inhibitor . This binding prevents the internalization of FGFRs and inhibits FGF-induced signaling. The molecular targets of this compound include FGFR1, FGFR2, FGFR3, and FGFR4 . The inhibition of these receptors leads to the suppression of downstream signaling pathways, such as the ERK signaling pathway, which is involved in cell growth and differentiation .
Comparison with Similar Compounds
SSR128129E is unique in its ability to act as an allosteric inhibitor of FGFRs without competing with FGF for binding . Similar compounds include other FGFR inhibitors, such as:
BGJ398: A selective FGFR1-3 inhibitor used in cancer research.
AZD4547: Another FGFR1-3 inhibitor with applications in oncology.
PD173074: A pan-FGFR inhibitor that targets FGFR1-4.
These compounds share similar mechanisms of action but differ in their selectivity and binding properties. This compound’s unique allosteric inhibition mechanism sets it apart from these other inhibitors .
Properties
IUPAC Name |
sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBMSTWZURKQOC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N2NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
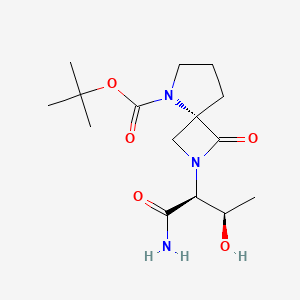

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
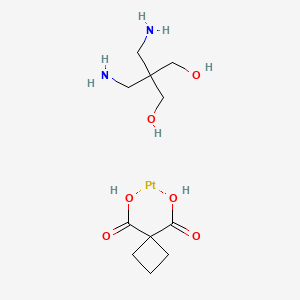
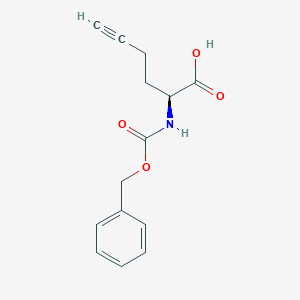
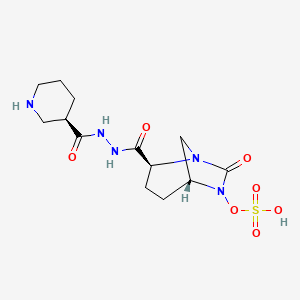

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)
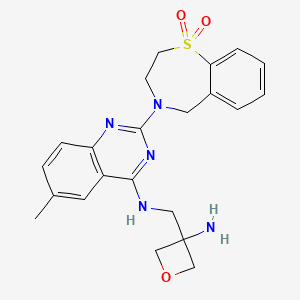
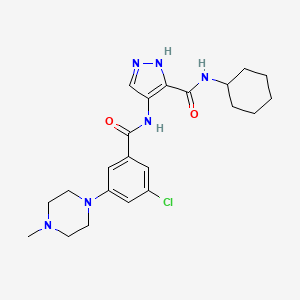
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B611952.png)
